2-(4-Fluoro-3-trifluoromethylphenyl)phenol 2-(4-Fluoro-3-trifluoromethylphenyl)phenol
Brand Name: Vulcanchem
CAS No.: 1261900-30-4
VCID: VC11767656
InChI: InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H
SMILES: C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Molecular Formula: C13H8F4O
Molecular Weight: 256.19 g/mol

2-(4-Fluoro-3-trifluoromethylphenyl)phenol

CAS No.: 1261900-30-4

VCID: VC11767656

Molecular Formula: C13H8F4O

Molecular Weight: 256.19 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-3-trifluoromethylphenyl)phenol - 1261900-30-4

Description

2-(4-Fluoro-3-trifluoromethylphenyl)phenol is a complex organic compound characterized by its biphenyl structure, featuring a phenolic hydroxyl group and significant fluorine substitutions. The molecular formula for this compound is C13H8F4O, indicating the presence of four fluorine atoms, which contribute to its distinct chemical and biological properties . This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, primarily because of its biological activity and chemical reactivity.

Synthesis Methods

The synthesis of 2-(4-Fluoro-3-trifluoromethylphenyl)phenol typically involves multi-step organic reactions. Industrial methods often optimize these steps for higher yields and purity, employing techniques such as continuous flow reactors. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often involve halogens or nucleophiles like amines or thiols as reagents.

Anti-inflammatory Potential

In vitro studies have evaluated its anti-inflammatory potential, revealing that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory responses.

Pharmaceutical Applications

The unique properties of 2-(4-Fluoro-3-trifluoromethylphenyl)phenol make it valuable in drug design and development. The presence of fluorine atoms increases lipophilicity, enhancing membrane permeability and bioavailability. This interaction profile indicates potential for further research in pharmaceuticals.

Agrochemical Applications

Similar compounds, such as 4-fluoro-3-trifluoromethylphenol, are used as precursors in agricultural chemicals, suggesting that 2-(4-Fluoro-3-trifluoromethylphenyl)phenol could also have applications in this field.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-(4-Fluoro-3-trifluoromethylphenyl)phenolPhenolic hydroxyl group; multiple fluorine atomsHigh lipophilicity; significant biological activity
4-Fluoro-3-trifluoromethylphenolSingle phenolic structureUsed as an agricultural chemical precursor
2-Fluoro-4-(3-trifluoromethylphenyl)phenolSimilar phenolic structure; different substitutionPotentially different biological activities
CAS No. 1261900-30-4
Product Name 2-(4-Fluoro-3-trifluoromethylphenyl)phenol
Molecular Formula C13H8F4O
Molecular Weight 256.19 g/mol
IUPAC Name 2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol
Standard InChI InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H
Standard InChIKey XQRPTSKSUDSLTJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
PubChem Compound 53218694
Last Modified Nov 23 2023

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